molecular formula C34H38N2O7 B13428241 Netarsudil Impurity 3

Netarsudil Impurity 3

Cat. No.: B13428241
M. Wt: 586.7 g/mol
InChI Key: NSOMNFZMKOXFDK-YTMVLYRLSA-N
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Description

Netarsudil Impurity 3 is a chemical compound that is often encountered as a byproduct in the synthesis of netarsudil, a medication used to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final medicinal product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Netarsudil Impurity 3 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally involves the reaction of precursor molecules under controlled conditions to produce the impurity. Common reagents used in these reactions include organic solvents, acids, and bases, which facilitate the formation of the desired impurity.

Industrial Production Methods

In an industrial setting, the production of this compound is closely monitored to ensure that it remains within acceptable limits. This involves the use of high-performance liquid chromatography (HPLC) and other analytical techniques to detect and quantify the impurity. The production process is optimized to minimize the formation of impurities while maximizing the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Netarsudil Impurity 3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, which facilitate the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity.

Scientific Research Applications

Netarsudil Impurity 3 has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

    Biology: It is studied for its potential biological effects and interactions with biological molecules.

    Medicine: It is important in pharmaceutical research to ensure the safety and efficacy of netarsudil-containing medications.

    Industry: It is used in quality control processes to monitor the purity of pharmaceutical products.

Mechanism of Action

The mechanism of action of Netarsudil Impurity 3 is not well-documented, but it is believed to interact with various molecular targets and pathways. As an impurity, its primary significance lies in its potential to affect the overall efficacy and safety of the final medicinal product. Understanding its mechanism of action is crucial for developing strategies to minimize its formation and impact.

Comparison with Similar Compounds

Netarsudil Impurity 3 can be compared with other impurities and related compounds, such as:

  • Netarsudil Impurity 1
  • Netarsudil Impurity 2
  • Netarsudil Impurity 4

Each of these impurities has unique chemical properties and potential impacts on the final product. This compound is unique in its specific chemical structure and the conditions under which it is formed. Understanding these differences is important for optimizing the synthesis and quality control of netarsudil-containing medications.

Properties

Molecular Formula

C34H38N2O7

Molecular Weight

586.7 g/mol

IUPAC Name

[4-[(2R)-1-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate

InChI

InChI=1S/C34H38N2O7/c1-22-11-16-28(23(2)17-22)31(38)41-20-25-12-14-26(15-13-25)29(19-35-32(39)43-34(3,4)5)30(37)36-27(21-42-33(36)40)18-24-9-7-6-8-10-24/h6-17,27,29H,18-21H2,1-5H3,(H,35,39)/t27-,29-/m0/s1

InChI Key

NSOMNFZMKOXFDK-YTMVLYRLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@H](CNC(=O)OC(C)(C)C)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CNC(=O)OC(C)(C)C)C(=O)N3C(COC3=O)CC4=CC=CC=C4)C

Origin of Product

United States

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